molecular formula C12H15ClO B1614848 4-CHLORO-1-(3,4-DIMETHYLPHENYL)-1-BUTANONE CAS No. 74298-66-1

4-CHLORO-1-(3,4-DIMETHYLPHENYL)-1-BUTANONE

Cat. No.: B1614848
CAS No.: 74298-66-1
M. Wt: 210.7 g/mol
InChI Key: UMVFZGUNLWQTHV-UHFFFAOYSA-N
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Description

4-Chloro-3’,4’-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of butyrophenone, characterized by the presence of a chloro group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,4’-dimethylbutyrophenone typically involves the chlorination of 3’,4’-dimethylbutyrophenone. One common method is the reaction of 3’,4’-dimethylbutyrophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’,4’-dimethylbutyrophenone may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). These methods are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,4’-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3’,4’-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,4’-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A chlorinated phenol with similar structural features but different functional groups.

    4-Chloro-3-hydroxybutyrate: A chiral intermediate used in pharmaceutical synthesis.

    4-Chloro-3,3-dimethylbutyrophenone: A closely related compound with slight variations in the position of the chloro and methyl groups.

Uniqueness

4-Chloro-3’,4’-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

74298-66-1

Molecular Formula

C12H15ClO

Molecular Weight

210.7 g/mol

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

UMVFZGUNLWQTHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)CCCCl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCl)C

74298-66-1

Origin of Product

United States

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